molecular formula C22H17N3O B5724790 1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide

1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide

Cat. No.: B5724790
M. Wt: 339.4 g/mol
InChI Key: SGTRJXDYXWTPDF-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significant roles in various sectors, including medicine, agriculture, and industrial applications

Preparation Methods

The synthesis of 1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a catalyst such as Nano-ZnO to facilitate the reaction . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol. Industrial production methods may employ more advanced techniques, including the use of transition-metal catalysts and photoredox reactions to enhance yield and efficiency .

Chemical Reactions Analysis

1-Phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

1-Phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects . Additionally, it can interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties .

Comparison with Similar Compounds

1-Phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide can be compared with other similar compounds, such as:

What sets this compound apart is its unique combination of structural features and diverse biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest in scientific research .

Properties

IUPAC Name

1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c23-22(26)20-15-25(19-9-5-2-6-10-19)24-21(20)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTRJXDYXWTPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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